3-n-boc-amino-3-piperidine-propionic acid
CAS No.: 372144-09-7
Cat. No.: VC7013390
Molecular Formula: C13H24N2O4
Molecular Weight: 272.345
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372144-09-7 |
|---|---|
| Molecular Formula | C13H24N2O4 |
| Molecular Weight | 272.345 |
| IUPAC Name | 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C13H24N2O4/c1-12(2,3)19-11(18)15-13(7-5-10(16)17)6-4-8-14-9-13/h14H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | HJGVTRQOPWBRIK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CCCNC1)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
3-N-Boc-amino-3-piperidine-propionic acid (CAS 372144-02-0) is a chiral amino acid derivative with the molecular formula and a molecular weight of 272.34 g/mol . Its structure comprises a piperidine ring substituted at the 3-position with both a Boc-protected amino group and a propionic acid side chain. The Boc group () serves to protect the amine during synthetic transformations, while the carboxylic acid functionality enables conjugation to other molecules via amide or ester linkages .
The stereochemistry of the piperidine ring and the adjacent amino group significantly influences the compound’s reactivity. X-ray crystallography studies of related derivatives, such as methyl 2-[(Boc-amino)piperidinyl]propanoates, reveal distinct rotamers stabilized by intramolecular hydrogen bonds between the Boc carbonyl and piperidine C–H groups . These structural nuances underscore the importance of conformational analysis in designing derivatives with optimal bioactivity.
Synthetic Methodologies
Conventional Condensation Approaches
A widely cited synthesis involves the reaction of 205 g of a piperidine precursor (compound 3) with 1223 g of malonic acid and 185 g of ammonium acetate in 500 mL of ethanol under reflux conditions (100°C) . This one-pot procedure yields 105 g of 3-N-Boc-amino-3-piperidine-propionic acid (39% yield) after cooling, filtration, and drying . The ammonium acetate acts as both a catalyst and a nitrogen source, facilitating the formation of the amino-propionic acid moiety.
Stereoselective Synthesis via Triflate Intermediates
Recent advances employ chiral triflate esters to achieve enantiomeric purity. For example, reacting (R)- or (S)-triflates with 4-Boc-aminopiperidine in dichloromethane (DCM) at −50°C produces methyl 2-[(Boc-amino)piperidinyl]propanoates with yields exceeding 74% . Key spectral data for these derivatives include:
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: Distinct signals for piperidine protons (δ 1.40–3.50 ppm) and Boc tert-butyl groups (δ 1.45 ppm) .
This method’s mild conditions (−50°C, triethylamine as base) minimize racemization, making it ideal for synthesizing enantiopure building blocks .
Physicochemical Properties
The compound exhibits limited solubility in aqueous media but dissolves readily in polar organic solvents such as ethanol, DCM, and dimethyl sulfoxide (DMSO) . Storage recommendations advise maintaining the solid at room temperature (RT) in a moisture-free environment, with stock solutions in DMSO stable for one month at −20°C or six months at −80°C .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Density | 1.204 g/cm | |
| Boiling Point | 581.9°C at 760 mmHg | |
| Flash Point | 305.7°C | |
| LogP (Partition Coefficient) | 3.732 |
The high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems .
Applications in Drug Discovery
Peptide Backbone Modification
Incorporating 3-N-Boc-amino-3-piperidine-propionic acid into peptide chains introduces conformational constraints, enhancing receptor binding selectivity. For instance, coupling ethyl L-phenylalaninate with methyl 2-[(Boc-amino)piperidinyl]propanoate yields chiral dipeptides with potential immunomodulatory effects . The piperidine ring’s rigidity reduces entropic penalties during target engagement, a strategy employed in designing Toll-like receptor (TLR) antagonists .
Prodrug Development
The Boc group’s labile nature under acidic conditions enables its use in prodrug formulations. In vivo studies demonstrate that enzymatic cleavage of the Boc moiety releases the active amine, improving pharmacokinetic profiles .
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